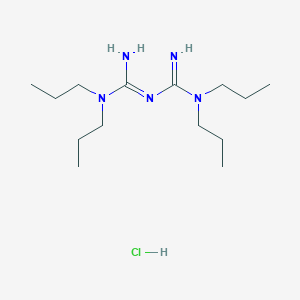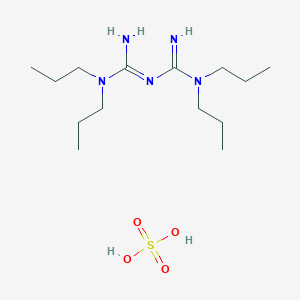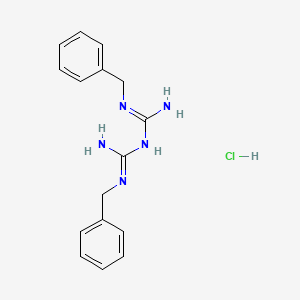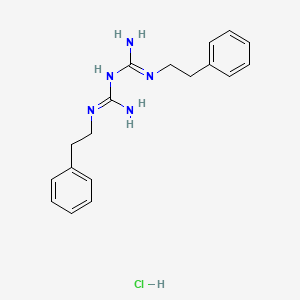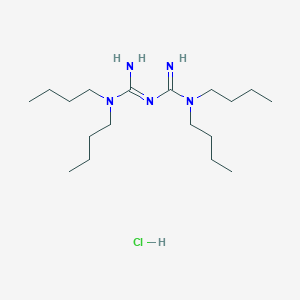![molecular formula C10H24ClN5 B8045757 butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045757.png)
butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride
Vue d'ensemble
Description
butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride, also known as Desmosine, is a unique amino acid that plays a crucial role in the structure and function of elastin, a protein that provides elasticity to tissues such as skin, lungs, and blood vessels. Desmosine is characterized by its ability to cross-link elastin fibers, contributing to the resilience and elasticity of connective tissues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Desmosine can be synthesized through a series of complex chemical reactions. One common method involves the oxidation of lysine residues in elastin to form allysine, which then undergoes a series of condensation reactions to form desmosine. The reaction conditions typically involve the use of strong oxidizing agents and specific pH conditions to facilitate the formation of the cross-linked structure.
Industrial Production Methods
Industrial production of desmosine often involves the extraction and purification of elastin from animal tissues, followed by enzymatic or chemical treatment to isolate desmosine. This process requires stringent quality control measures to ensure the purity and functionality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Desmosine undergoes several types of chemical reactions, including:
Oxidation: Desmosine can be oxidized to form various derivatives, which are useful in studying the structure and function of elastin.
Reduction: Reduction reactions can break the cross-links in desmosine, leading to the formation of simpler amino acids.
Substitution: Desmosine can participate in substitution reactions, where specific functional groups are replaced by others, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of desmosine, which are used in research to understand the role of elastin in connective tissues.
Applications De Recherche Scientifique
Desmosine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study cross-linking reactions and the properties of elastin.
Biology: Helps in understanding the structure and function of connective tissues.
Medicine: Used as a biomarker for diseases involving elastin degradation, such as chronic obstructive pulmonary disease (COPD) and atherosclerosis.
Industry: Employed in the development of biomaterials and tissue engineering applications.
Mécanisme D'action
Desmosine exerts its effects by cross-linking elastin fibers, which enhances the elasticity and resilience of connective tissues. The molecular targets of desmosine include lysine residues in elastin, which are modified through a series of enzymatic reactions to form stable cross-links. These cross-links are essential for maintaining the structural integrity of tissues that undergo repeated stretching and relaxation.
Comparaison Avec Des Composés Similaires
Desmosine is unique among amino acids due to its ability to form multiple cross-links in elastin. Similar compounds include:
Isodesmosine: Another cross-linking amino acid found in elastin, but with a slightly different structure.
Lysine: A precursor to desmosine, involved in the initial stages of cross-link formation.
Allysine: An intermediate in the synthesis of desmosine, formed by the oxidation of lysine.
Desmosine stands out due to its specific role in providing elasticity to connective tissues, a property not shared by many other amino acids.
Propriétés
IUPAC Name |
butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N5.ClH/c1-3-5-7-13-9(11)15-10(12)14-8-6-4-2;/h3-8H2,1-2H3,(H5,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVNGZUFWRJEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH2+]C(=NC(=NCCCC)N)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[NH2+]C(=NC(=NCCCC)N)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


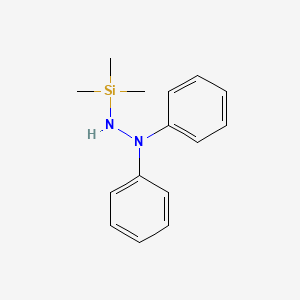
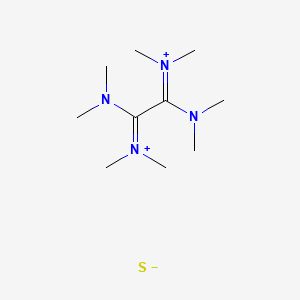
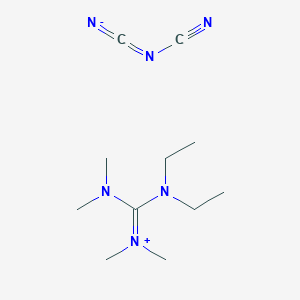

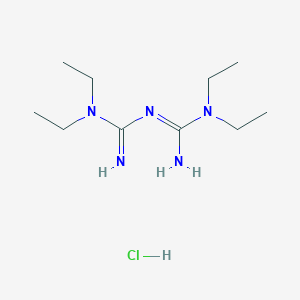

![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;hydrochloride](/img/structure/B8045719.png)
![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;sulfuric acid](/img/structure/B8045720.png)
